2Z-Hexen-1-ol - 2,3 - d2 2Z-Hexen-1-ol - 2,3 - d2
Brand Name: Vulcanchem
CAS No.: 1246168-61-5
VCID: VC0148355
InChI:
SMILES:
Molecular Formula: C6H10D2O
Molecular Weight: 102.101

2Z-Hexen-1-ol - 2,3 - d2

CAS No.: 1246168-61-5

Cat. No.: VC0148355

Molecular Formula: C6H10D2O

Molecular Weight: 102.101

Purity: 90% min.

* For research use only. Not for human or veterinary use.

2Z-Hexen-1-ol - 2,3 - d2 - 1246168-61-5

Specification

CAS No. 1246168-61-5
Molecular Formula C6H10D2O
Molecular Weight 102.101

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Identification

2Z-Hexen-1-ol-2,3-d2 is a deuterated analog of (Z)-2-hexen-1-ol where two hydrogen atoms at positions 2 and 3 have been replaced with deuterium atoms. The parent compound (Z)-2-hexen-1-ol (CAS: 928-94-9) belongs to the class of organic compounds known as fatty alcohols and possesses a characteristic cis configuration at the double bond .

Structural Formula and Representation

The molecular formula of 2Z-Hexen-1-ol-2,3-d2 is C₆H₁₀D₂O, where D represents deuterium (²H), the heavy isotope of hydrogen. The structure maintains the Z (cis) configuration at the C=C double bond while incorporating deuterium atoms specifically at positions 2 and 3.

ParameterValue
Molecular FormulaC₆H₁₀D₂O
Monoisotopic Molecular Weight102.1019 g/mol (calculated)
Parent Compound CAS928-94-9 (Z-isomer)
ConfigurationZ (cis)
Deuteration SitesPositions 2 and 3
Bond ConfigurationDouble bond between C2-C3 positions

Physical State and Appearance

Like its non-deuterated counterpart, 2Z-Hexen-1-ol-2,3-d2 is likely a colorless liquid at standard temperature and pressure, with similar organoleptic properties to the parent compound, which has a green, fruity odor characteristic of freshly cut grass.

Physicochemical Properties

Comparative Properties with Non-Deuterated Analog

While specific experimental data for 2Z-Hexen-1-ol-2,3-d2 is limited, its properties can be reasonably estimated based on the parent compound with slight modifications due to the kinetic isotope effect.

Property(Z)-2-Hexen-1-ol(Z)-2-Hexen-1-ol-2,3-d2 (Estimated)
Boiling Point157.0°C (430.2 K) Slightly higher than parent compound
Flash Point54°C (closed cup) Similar to parent compound
SolubilityPartially soluble in water, soluble in organic solventsSimilar to parent compound
DensitySimilar to parent compound (≈0.84-0.86 g/cm³)Slightly higher due to deuterium atoms

Spectroscopic Characteristics

The deuteration at positions 2 and 3 introduces characteristic spectroscopic differences that can be used for identification and quantification purposes.

NMR Spectroscopy

In ¹H NMR spectroscopy, 2Z-Hexen-1-ol-2,3-d2 would exhibit notable differences compared to the non-deuterated analog:

  • Absence of signals corresponding to positions 2 and 3 due to deuterium substitution

  • Simplified coupling patterns for adjacent protons

  • Reduced signal integration corresponding to the loss of two protons

The ¹H NMR spectrum of non-deuterated (Z)-2-hexen-1-ol in CDCl₃ shows characteristic signals at 5.5-5.6 ppm (position 2) and 5.6-5.7 ppm (position 3) , which would be absent in the deuterated variant.

Mass Spectrometry

Mass spectrometric analysis reveals key differences:

  • Molecular ion at m/z 102 (versus m/z 100 for non-deuterated compound)

  • Characteristic fragmentation pattern with +2 amu shift for fragments containing the deuterated positions

  • Retention time differences in gas chromatography due to the isotope effect

Synthesis Methods

Standard Deuteration Approaches

The synthesis of 2Z-Hexen-1-ol-2,3-d2 typically follows established methodologies for deuterium incorporation at specific positions:

Two-Step Deuteration Procedure

Based on similar deuteration approaches described in the literature , a likely synthetic pathway involves:

  • Selective reduction of an appropriate deuterated precursor

  • Control of stereochemistry to ensure Z-configuration

As noted in search result : "The newly prepared compound d-II was synthesized in a simple two-step procedure, and formation of the main isotopomers was studied in model systems," suggesting similar approaches may be viable for 2Z-Hexen-1-ol-2,3-d2.

Stereoselective Synthesis

Maintaining the Z-configuration during synthesis is critical. This may be accomplished through:

  • Catalytic hydrogenation with deuterium gas (D₂) using Lindlar catalyst

  • Wittig reactions using deuterated reagents with Z-selectivity

  • Reduction of deuterated alkynes with controlled stereochemistry

Analytical Applications

Isotope Dilution Assay (IDA)

The primary application of 2Z-Hexen-1-ol-2,3-d2 is in isotope dilution assays for precise quantification of the non-deuterated analog in complex matrices. This technique offers several advantages:

  • Compensation for analyte losses during sample preparation

  • Correction for matrix effects during analysis

  • Enhanced precision and accuracy in quantification

As noted in search result : "These molecules are used as internal standards in quantification experiments based on isotope dilution assay."

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) applications benefit significantly from deuterated standards:

Analytical ParameterAdvantage with 2Z-Hexen-1-ol-2,3-d2
Limit of DetectionImproved through reduction of background interference
QuantificationEnhanced precision with isotope dilution methodology
Matrix EffectsMinimized through use of chemically identical internal standard
SelectivityIncreased through mass shift of deuterated compound

Research Applications

Flavor and Fragrance Research

(Z)-2-Hexen-1-ol is a significant component in many natural flavors and fragrances. The deuterated analog enables precise tracking and quantification in complex matrices:

"The E-isomer has been isolated from tea and is a constituent of many fruits (e.g. apples, grapes). It is also present in asparagus (cooked or raw), cooked potato, cooked beef, beer, cognac, white wine, soybean and olives. The Z-isomer is found in cereals and cereal products, currants, and hops."

Metabolic Studies

Deuterated compounds serve as valuable tools in metabolic research:

  • Tracing metabolic pathways of (Z)-2-hexen-1-ol in biological systems

  • Distinguishing between endogenous and exogenous sources

  • Investigating enzymatic reactions and kinetics with the kinetic isotope effect

Food Chemistry Applications

The deuterated compound offers valuable insights in food chemistry:

"The Z-isomer is also a food flavouring for baked goods and candies, producing a fresher note than the E-isomer."

Using 2Z-Hexen-1-ol-2,3-d2 allows researchers to:

  • Track flavor development during food processing

  • Measure rate of flavor release during consumption

  • Quantify flavor stability during storage

Comparison with Related Compounds

Structural Isomers

CompoundStructureKey Differences
(E)-2-Hexen-1-ol-2,3-d2Trans configurationDifferent spatial arrangement at double bond
3-Hexen-1-ol-2,3-d2Double bond at C3-C4Position of unsaturation differs
5-Hexen-1-olTerminal double bondFundamentally different reactivity profile

Related Deuterated Compounds

Related deuterated compounds mentioned in the literature include:

"[5,6-2H2]-(Z)-1,5-octadien-3-one (d-I) and [1-2H1;2,2-2H1;1]-1-octen-3-one (d-II)"

These compounds share similar applications in isotope dilution assays for volatile lipid degradation products.

Detection Methods

Instrumental Analysis

Various analytical techniques are suitable for detecting and quantifying 2Z-Hexen-1-ol-2,3-d2:

TechniqueApplicationAdvantage
GC-MSQuantitative analysisHigh sensitivity with selective ion monitoring
NMR SpectroscopyStructural confirmationDirect observation of deuterium incorporation
IR SpectroscopyFunctional group confirmationC-D stretching bands distinct from C-H
HPLC-MSLiquid sample analysisCompatible with thermally labile matrices

Specialized Detection Methods

Advanced methods relevant to deuterated compound analysis include:

  • Deuterium NMR (²H-NMR) for direct observation of deuterium atoms

  • Isotope ratio mass spectrometry (IRMS) for precise isotopic composition determination

  • Tandem mass spectrometry (MS/MS) for enhanced structural characterization

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